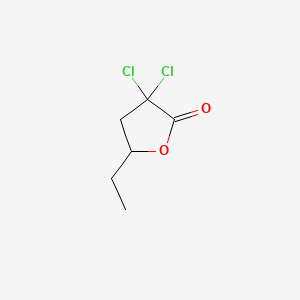
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can be achieved through several methods:
Halogenation of Furan Derivatives: Starting from a furan derivative, chlorination can be performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts such as palladium or platinum can be used to facilitate the halogenation and alkylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one would depend on its specific application. For instance:
In Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.
In Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichlorofuran-2(3H)-one: Lacks the ethyl group, potentially leading to different reactivity.
5-Ethyldihydrofuran-2(3H)-one: Lacks the chlorine atoms, affecting its chemical properties.
3,3-Dichloro-5-methyldihydrofuran-2(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
Eigenschaften
CAS-Nummer |
34619-39-1 |
|---|---|
Molekularformel |
C6H8Cl2O2 |
Molekulargewicht |
183.03 g/mol |
IUPAC-Name |
3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4-3-6(7,8)5(9)10-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
YBZVLIZQBUCDQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C(=O)O1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


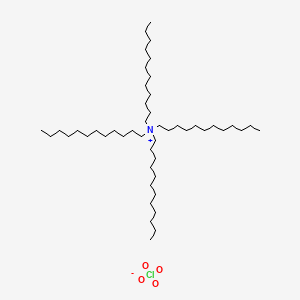

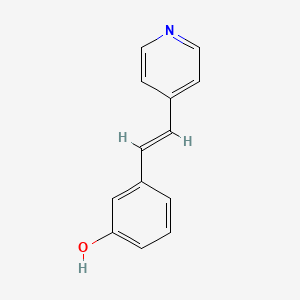

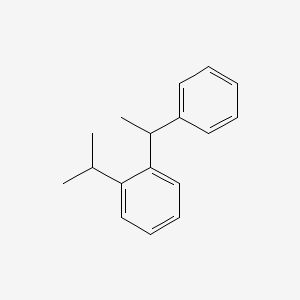
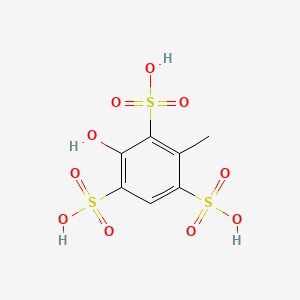


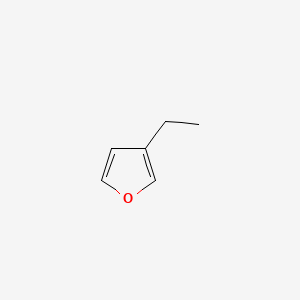
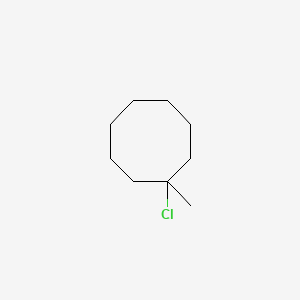


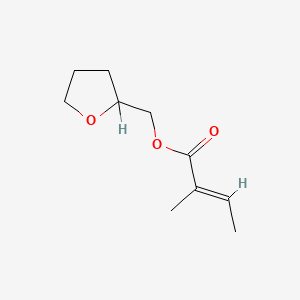
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
